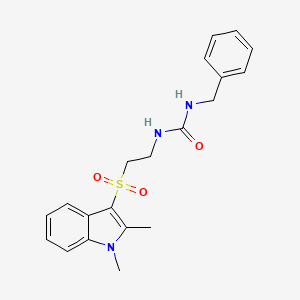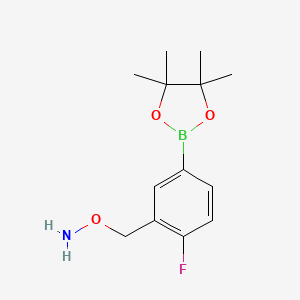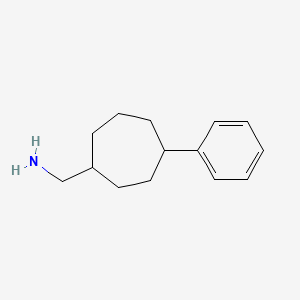![molecular formula C11H16N4O5 B2545161 1-({2-[(2,4-Dinitrophenyl)amino]ethyl}amino)propan-2-ol CAS No. 346704-14-1](/img/structure/B2545161.png)
1-({2-[(2,4-Dinitrophenyl)amino]ethyl}amino)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-({2-[(2,4-Dinitrophenyl)amino]ethyl}amino)propan-2-ol” is a chemical compound with the CAS Number: 346704-14-1 . It has a molecular weight of 284.27 .
Molecular Structure Analysis
The IUPAC name of this compound is 1-{[2-(2,4-dinitroanilino)ethyl]amino}-2-propanol . The InChI code is 1S/C11H16N4O5/c1-8(16)7-12-4-5-13-10-3-2-9(14(17)18)6-11(10)15(19)20/h2-3,6,8,12-13,16H,4-5,7H2,1H3 .Physical And Chemical Properties Analysis
This compound has a storage temperature of 28 C .Applications De Recherche Scientifique
Conformational Analysis
A study by Nitek et al. (2020) focuses on the conformational analysis of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives. The crystal structures of these compounds were characterized, revealing insights into the conformations of the amine fragments and their interactions in different environments, which can be related to the compound (Nitek, Kania, Marona, Waszkielewicz, & Żesławska, 2020).
Ligand Synthesis and Complex Formation
Research by Keypour et al. (2015) involves the synthesis of various amines, including those with structural similarities to 1-({2-[(2,4-Dinitrophenyl)amino]ethyl}amino)propan-2-ol. These amines were used to form Cu(II) complexes, demonstrating the potential for this compound in coordination chemistry (Keypour, Shayesteh, Salehzadeh, Dhers, Maleki, Ünver, & Dilek, 2015).
Fluorescence Quenching
Dumitraş Huţanu and Pintilie (2013) explored the fluorescence quenching properties of dinitrophenols, including 2,4-dinitrophenol, which is structurally related to the compound of interest. This research sheds light on the potential use of this compound in studies related to fluorescence quenching (Dumitraş Huţanu & Pintilie, 2013).
Peptide Synthesis
Acedo, Albericio, and Eritja (1992) discussed the development of the base labile N-2-(2,4-dinitrophenyl)ethyloxycarbonyl group for the protection of the α-amino group of amino acids. This study provides a basis for understanding how derivatives of 2,4-dinitrophenol can be useful in peptide synthesis (Acedo, Albericio, & Eritja, 1992).
Beta-Adrenoceptor Blocking Agents
Rzeszotarski et al. (1983) synthesized a series of 1-(aralkylamino)-3-(aryloxy)propan-2-ols, examining their potential as beta-adrenoceptor blocking agents. Their research could provide insight into the potential pharmacological applications of similar compounds, like this compound (Rzeszotarski, Gibson, Simms, Jagoda, Vaughan, & Eckelman, 1983).
Antimicrobial Agents
Sah et al. (2014) synthesized formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as potential antimicrobial agents. The structural similarities between this compound and this compound could indicate similar applications in antimicrobial research (Sah, Bidawat, Seth, & Gharu, 2014).
DNA Cross-Linking Agents
Xue et al. (2016) designed and synthesized a class of diazeniumdiolate-based DNA cross-linking agents. These compounds, including O2-(2,4-dinitrophenyl)-1-[N,N-bis(2-substituted ethyl)amino]diazen-1-ium-1,2-diolates, highlight the potential of dinitrophenyl derivatives in the study of DNA damage and cancer research (Xue, Wu, Luo, Gong, Huang, Shen, Zhang, Zhang, & Huang, 2016).
Safety and Hazards
Propriétés
IUPAC Name |
1-[2-(2,4-dinitroanilino)ethylamino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O5/c1-8(16)7-12-4-5-13-10-3-2-9(14(17)18)6-11(10)15(19)20/h2-3,6,8,12-13,16H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPHZEOVTROAPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

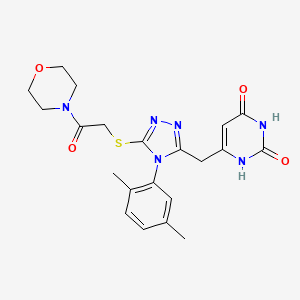
![3-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid](/img/structure/B2545080.png)
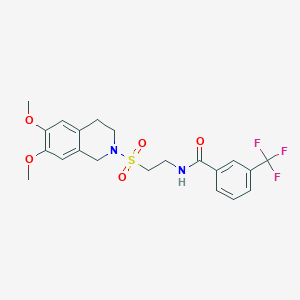
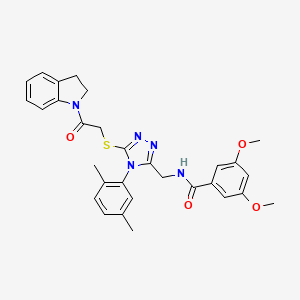
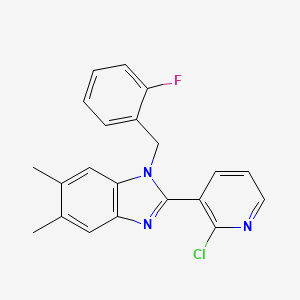
![8-(4-chlorophenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2545087.png)
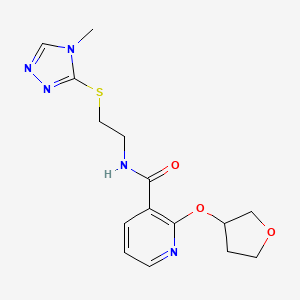
![(4-(azepan-1-yl)pyridin-2-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone](/img/structure/B2545090.png)


![(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B2545096.png)
